Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 is a modified peptide derived from glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and insulin secretion. GLP-1 is produced in the intestinal L-cells through the processing of proglucagon and has been identified as a potent insulinotropic hormone, meaning it stimulates insulin secretion in response to nutrient intake. The specific structure of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 enhances its biological activity and stability, making it a subject of interest in metabolic research and therapeutic applications.
The peptide GLP-1(7-37) is a truncated form of the full-length GLP-1 molecule, which consists of 36 amino acids. This shorter version retains significant biological activity and is crucial for various physiological functions, including the regulation of blood glucose levels and appetite control. The modification involving Glu20 and Lys24 introduces conformational constraints that can enhance receptor binding affinity and functional activity compared to the native form .
The synthesis of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 involves several steps, primarily focusing on solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and modifications of the peptide. The introduction of lactam bridges between specific amino acid residues (e.g., Glu and Lys) enhances the structural stability of the peptide .
The molecular structure of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 features a specific arrangement of amino acids that contributes to its biological function. The introduction of Glu at position 20 and Lys at position 24 creates a cyclic structure that mimics certain conformations of native GLP-1.
The molecular formula for GLP-1(7-37) is C_151H_226N_38O_45S, with a molecular weight of approximately 3485 Da. The structural modifications significantly influence its interaction with GLP-1 receptors, enhancing its efficacy as an agonist.
The primary chemical reactions involved in the functionality of Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 include receptor binding and subsequent signal transduction pathways that lead to insulin secretion. Upon binding to the GLP-1 receptor, it activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within pancreatic beta cells, which promotes insulin release .
The interaction with GLP-1 receptors involves:
The mechanism by which Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 exerts its effects involves several steps:
Research indicates that modified forms like Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 exhibit improved potency and longer duration of action compared to unmodified GLP-1 peptides .
Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 is typically characterized by:
Key chemical properties include:
Relevant analyses indicate that modifications increase resistance to enzymatic degradation, prolonging its therapeutic effects in vivo .
Glu20-Lys24][Gly8][GLP-1(7-37)-NH2 has several applications in scientific research and medicine:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: